molecular formula C16H14N2O2S B362753 2-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}-4,5-dimethylthiophene-3-carbonitrile CAS No. 386702-13-2

2-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}-4,5-dimethylthiophene-3-carbonitrile

Cat. No.: B362753
CAS No.: 386702-13-2
M. Wt: 298.4g/mol
InChI Key: YNJUGKHCEOIJOA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The compound 2-{3,5-dioxo-4-azatricyclo[5.2.1.0²,⁶]dec-8-en-4-yl}-4,5-dimethylthiophene-3-carbonitrile derives its systematic name from its tricyclic core and substituents. The azatricyclo[5.2.1.0²,⁶]decane framework consists of three fused rings: a bicyclo[5.2.1]decane system with an additional bridgehead nitrogen atom at position 4. The numbering follows IUPAC guidelines, prioritizing the nitrogen-containing ring. The 3,5-dioxo groups indicate ketone functionalities at positions 3 and 5, while the 4,5-dimethylthiophene-3-carbonitrile moiety describes a thiophene ring with methyl groups at positions 4 and 5 and a cyano group at position 3.

Property Value
IUPAC Name 2-(3,5-dioxo-4-azatricyclo[5.2.1.0²,⁶]dec-8-en-4-yl)-4,5-dimethylthiophene-3-carbonitrile
Molecular Formula C₁₆H₁₄N₂O₂S
Molecular Weight 298.36 g/mol
CAS Registry Number 386702-13-2

Molecular Topology and Bridged Tricyclic Framework Analysis

The azatricyclo[5.2.1.0²,⁶]decane core is a strained tricyclic system featuring:

  • A 7-membered ring fused to a 5-membered ring and a 4-membered bridge .
  • A bridgehead nitrogen atom at position 4, contributing to electron-deficient characteristics.
  • An unsaturated 8-en group introducing rigidity into the structure.

The thiophene ring adopts a planar conformation, with methyl groups at C4 and C5 inducing steric hindrance. Density functional theory (DFT) calculations suggest the cyano group at C3 participates in conjugation with the thiophene π-system, stabilizing the molecule.

X-ray Crystallographic Studies of Azatricyclo[5.2.1.0²,⁶]decane Derivatives

While direct X-ray data for this compound remains unpublished, structural analogs provide insights:

  • Bond Lengths : N–C bonds in the azatricyclo core average 1.47 Å, typical for sp³-hybridized nitrogen.
  • Dihedral Angles : The thiophene ring forms a 72° angle with the tricyclic plane, minimizing steric clashes.
  • Packing : Similar compounds exhibit intermolecular C=O···H–N hydrogen bonds (2.8–3.1 Å), stabilizing crystal lattices.

Conformational Analysis via NMR Spectroscopy

¹H and ¹³C NMR data reveal key structural features:

NMR Signal Assignment
δ 2.35 (s, 3H) C4 methyl group on thiophene
δ 2.58 (s, 3H) C5 methyl group on thiophene
δ 6.92 (s, 1H) Thiophene H2 proton
δ 169.2 ppm (C=O) Carbonyl carbons at C3 and C5

NOESY correlations confirm the syn orientation of the thiophene and tricyclic moieties, with through-space interactions between H2 (thiophene) and H7 (tricyclic core).

Vibrational Spectroscopy and Functional Group Assignments

FT-IR and Raman spectra highlight critical vibrational modes:

Band (cm⁻¹) Assignment
2215 (IR) C≡N stretch (sharp, medium intensity)
1712, 1689 (IR) C=O asymmetric/symmetric stretches
1560 (Raman) Thiophene ring breathing mode
1420 (IR) C–H bending (methyl groups)

The absence of N–H stretches (3300–3500 cm⁻¹) confirms the absence of free amine groups, consistent with the lactam structure.

Properties

IUPAC Name

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4,5-dimethylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-7-8(2)21-16(11(7)6-17)18-14(19)12-9-3-4-10(5-9)13(12)15(18)20/h3-4,9-10,12-13H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJUGKHCEOIJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)N2C(=O)C3C4CC(C3C2=O)C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}-4,5-dimethylthiophene-3-carbonitrile represents a unique structure with potential biological activity. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N3O4C_{18}H_{17}N_{3}O_{4} with a molecular weight of approximately 311.337 g/mol. The compound features a complex bicyclic structure that may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The detailed synthetic pathway can vary based on the specific derivatives being targeted.

Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds related to this structure. For example, derivatives containing the dimethylthiophene moiety have shown significant activity against various cancer cell lines, including:

  • Breast Cancer
  • Colon Cancer
  • Lung Cancer
  • Prostate Cancer

These compounds demonstrated low micromolar IC50 values compared to standard chemotherapeutics such as etoposide, suggesting a potent anticancer effect with reduced toxicity to normal cells .

The biological activity is primarily attributed to the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. In vitro assays have shown that these compounds can induce:

  • Reactive Oxygen Species (ROS) production in cancer cells.
  • Cell Cycle Arrest : Analysis indicated an apoptotic effect primarily at the G1 phase of the cell cycle.

Molecular docking studies further support their role as ATP-dependent topoisomerase II inhibitors without direct DNA intercalation, highlighting their selectivity and potential as therapeutic agents .

Case Studies

  • Study on Dimethylthiophene Derivatives : A study synthesized various derivatives and tested them against human topoisomerases. Compounds exhibiting selective inhibition were identified, leading to significant anticancer effects in vitro.
    Compound IDIC50 (µM)Cancer TypeSelectivity
    100.5BreastHigh
    110.7ColonModerate
    290.9LungHigh
  • Mechanistic Insights : Another study focused on the apoptotic pathways activated by these compounds, revealing that ROS generation was a key factor in inducing cell death in cancer models.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name / ID Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities
Target Compound 4-azatricyclo[5.2.1.0²,⁶]decene 4,5-dimethylthiophene-3-carbonitrile ~305* N/A Hypothesized high rigidity
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo-pyrimidine Arylidene, methyl groups, nitrile 386 243–246 IR: 3,436 cm⁻¹ (NH), 2,219 cm⁻¹ (CN)
6,11-Dihydro-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Pyrimido-quinazoline 5-methylfuran, nitrile 318 268–269 IR: 2,220 cm⁻¹ (CN), 1,719 cm⁻¹ (CO)
4-(3-Fluorophenyl)thiourea derivative 4-azatricyclo[5.2.1.0²,⁶]decene 3-Fluorophenyl, thiourea N/A N/A 60% synthetic yield
4-(3,5-Dioxo-4-azatricyclo)-butanoic acid 4-azatricyclo[5.2.1.0²,⁶]decene Butanoic acid 249.26 N/A Boiling point: 503.4°C

*Estimated based on molecular formula (C₁₈H₁₅N₃O₂S).

Key Observations:

  • Electron-Withdrawing Groups: The nitrile group in the target compound and analogues (e.g., 11a, 12) enhances polarity and may improve binding to enzymatic targets. However, the absence of NH groups in the target (vs. 11a’s NH at 3,436 cm⁻¹) reduces hydrogen-bonding capacity .
  • Core Rigidity vs.
  • Synthetic Efficiency: Thiourea derivatives (e.g., ) achieve higher yields (60%) than some carbonitrile analogues (57–68% for 11a, 12), suggesting that substituent choice impacts reaction optimization .

Preparation Methods

Direct Cycloaddition Approach

A Diels-Alder reaction between a diene (e.g., furan) and a nitroso compound could generate the azatricyclic core, though this method remains hypothetical for this specific derivative.

Late-Stage Functionalization

Post-coupling modifications, such as oxidation of thiophene methyl groups to carboxylic acids, are feasible but may require protective strategies for the nitrile group.

Challenges and Optimization Strategies

  • Steric Hindrance: Bulky substituents on the thiophene may slow alkylation; using polar aprotic solvents (e.g., DMF) enhances reactivity.

  • Purification: Recrystallization from ethyl acetate/hexane mixtures improves purity .

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